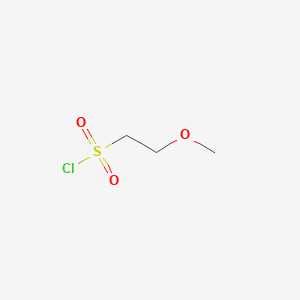

2-Methoxy-1-ethanesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNNNVSEUCJEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541843 | |

| Record name | 2-Methoxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51517-01-2 | |

| Record name | 2-Methoxyethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-1-ethanesulfonyl Chloride for Researchers and Drug Development Professionals

An authoritative overview of 2-Methoxy-1-ethanesulfonyl Chloride, detailing its chemical properties, synthesis, spectral data, and applications in organic synthesis and pharmaceutical development. This guide provides researchers and scientists with essential technical information and detailed experimental protocols.

Introduction

This compound, with the CAS Number 51517-01-2, is a reactive sulfonyl chloride compound utilized as a key intermediate in organic synthesis.[1] Its structure, featuring a methoxyethyl group attached to a sulfonyl chloride moiety, imparts specific reactivity and solubility characteristics that make it a valuable reagent, particularly in the construction of sulfonamides and sulfonate esters. The sulfonyl chloride functional group is highly electrophilic, readily reacting with a variety of nucleophiles.[1] This reactivity is harnessed in medicinal chemistry to introduce the 2-methoxyethanesulfonyl group into molecules, which can influence their biological activity, physicochemical properties, and metabolic stability. This guide provides a comprehensive technical overview of this compound for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid.[1] It is soluble in common organic solvents like dichloromethane and ether but is insoluble in water.[1] The presence of the ether linkage in its backbone provides a degree of flexibility and polarity that can be advantageous in certain synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51517-01-2 | [1][2][3][4][5] |

| Molecular Formula | C₃H₇ClO₃S | [1][2][3][4] |

| Molecular Weight | 158.60 g/mol | [2][4] |

| IUPAC Name | 2-methoxyethanesulfonyl chloride | [2] |

| Synonyms | 2-Methoxyethane-1-sulfonyl chloride, 2-Methoxyethanesulfonyl chloride | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 191.563 °C at 760 mmHg | [4] |

| Density | 1.357 g/cm³ | [4] |

| Refractive Index | 1.449 | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a publicly available, fully interpreted set of spectra is not readily accessible, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet for the methoxy (-OCH₃) protons, and two triplets for the two methylene (-CH₂-) groups. The methylene group adjacent to the sulfonyl chloride will be the most downfield. |

| ¹³C NMR | Three distinct signals corresponding to the methoxy carbon, and the two methylene carbons. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. C-O and C-H stretching bands would also be present. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern for the presence of chlorine. Fragmentation would likely involve the loss of chlorine and cleavage of the C-S and C-O bonds. |

Synthesis and Reactions

This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the 2-methoxyethanesulfonyl group.

General Synthesis Pathway

A common route for the synthesis of sulfonyl chlorides involves the chlorination of the corresponding sulfonic acid or its salt. For this compound, a plausible synthetic pathway starts from 2-methoxyethanol.

Caption: General synthetic pathway for this compound.

Key Reactions

The primary utility of this compound lies in its reactions with nucleophiles, most notably amines and alcohols.

-

Reaction with Amines (Sulfonamide Formation): It reacts readily with primary and secondary amines in the presence of a base to form stable sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide range of biologically active compounds.[7]

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base, it reacts with alcohols to yield sulfonate esters. This transformation is crucial for converting a poor leaving group (a hydroxyl group) into an excellent leaving group (a 2-methoxyethanesulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[8]

Caption: Key reactions of this compound.

Applications in Drug Development

The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic activities including antibacterial, anti-inflammatory, antiviral, and anticancer effects.[7][9][10] this compound serves as a valuable building block for introducing the 2-methoxyethanesulfonyl moiety into drug candidates, which can modulate their pharmacokinetic and pharmacodynamic properties.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in publicly available literature, its utility is evident in the broader context of sulfonamide-based drug discovery. For instance, the synthesis of various kinase inhibitors, a significant class of anticancer drugs, often involves the formation of sulfonamide linkages.[11][12][13] Similarly, the development of novel anti-inflammatory and antiviral agents frequently employs the synthesis of diverse sulfonamide derivatives.[7][9][10][14]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of a precursor to this compound and its subsequent reaction to form a sulfonamide.

Protocol 1: Synthesis of Sodium 2-Methoxyethanesulfonate

This protocol describes the synthesis of the sulfonate salt precursor to the target sulfonyl chloride.

Materials:

-

1-Bromo-2-methoxyethane

-

Sodium sulfite

-

Water

-

Chloroform

Procedure:

-

Suspend 1-bromo-2-methoxyethane (1.0 eq) in water.

-

Add sodium sulfite (1.1 eq) to the suspension.

-

Reflux the mixture for 24 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by slurrying in chloroform to yield sodium 2-methoxyethanesulfonate as a white solid.

Protocol 2: Synthesis of this compound (General Procedure)

This protocol outlines the general conversion of the sulfonate salt to the sulfonyl chloride.

Materials:

-

Sodium 2-methoxyethanesulfonate

-

Thionyl chloride or Oxalyl chloride

-

N,N-Dimethylformamide (DMF, catalytic)

Procedure:

-

To the sodium 2-methoxyethanesulfonate (1.0 eq), add thionyl chloride (or oxalyl chloride) in excess.

-

Add a catalytic amount of DMF.

-

Stir the mixture at an elevated temperature (e.g., 100 °C) for several hours.

-

Monitor the reaction by appropriate means (e.g., TLC, GC-MS).

-

Upon completion, evaporate the excess chlorinating agent under reduced pressure to obtain crude this compound, which can be purified by distillation.

Protocol 3: Synthesis of 2-Methoxyethanesulfonamide

This protocol details the reaction of this compound with ammonia to form the corresponding sulfonamide.

Materials:

-

This compound

-

25% Aqueous ammonia solution

-

Chloroform

-

Silica gel for column chromatography

Procedure:

-

To the crude this compound (1.0 eq), add a 25% aqueous ammonia solution.

-

Stir the mixture at room temperature for 3 hours.

-

Evaporate the solvent under reduced pressure.

-

Add chloroform to the residue and filter off any insoluble material.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 2-methoxyethanesulfonamide.

Workflow for Sulfonamide Synthesis in Drug Discovery

The following diagram illustrates a typical workflow in a drug discovery program where this compound could be employed to generate a library of sulfonamide derivatives for biological screening.

Caption: A generalized workflow for the synthesis and screening of a sulfonamide library.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly for the preparation of sulfonamides and as a means to activate hydroxyl groups. Its utility in the synthesis of biologically active molecules makes it a relevant tool for researchers and professionals in the field of drug development. The protocols and data presented in this guide provide a solid technical foundation for the handling and application of this versatile reagent.

References

- 1. CAS 51517-01-2: 2-Methoxyethanesulfonyl chloride [cymitquimica.com]

- 2. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 51517-01-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. CAS 51517-01-2 | this compound - Synblock [synblock.com]

- 5. This compound | 51517-01-2 [chemicalbook.com]

- 6. 2-methoxyethane-1-sulfonyl chloride 97% | CAS: 51517-01-2 | AChemBlock [achemblock.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxy-1-ethanesulfonyl Chloride for Researchers and Drug Development Professionals

Introduction

2-Methoxy-1-ethanesulfonyl chloride, a specialized sulfonyl chloride, is a valuable reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique structural features offer a strategic advantage in the synthesis of complex molecules, allowing for the introduction of the 2-methoxyethanesulfonyl moiety. This functional group can influence the physicochemical properties of a parent molecule, such as solubility and lipophilicity, which are critical parameters in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery.

Chemical Structure and Properties

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a methoxyethyl chain. The presence of the ether linkage can impart increased flexibility and improved solubility to its derivatives compared to simple alkylsulfonyl chlorides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51517-01-2 | [1][2] |

| Molecular Formula | C₃H₇ClO₃S | [1][2] |

| Molecular Weight | 158.60 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.357 g/cm³ | [3] |

| Boiling Point | 191.563 °C at 760 mmHg | [3] |

| Flash Point | 69.655 °C | [3] |

| Refractive Index | 1.449 | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane and ether; reacts with water. | [4] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-methoxyethanesulfonyl chloride |

| Synonyms | 2-Methoxyethane-1-sulfonyl chloride, 2-Methoxyethanesulfonyl chloride, 2-Methoxyethylsulfonyl chloride |

| SMILES | COCCS(=O)(=O)Cl |

| InChI | InChI=1S/C3H7ClO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3 |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process starting from 1-bromo-2-methoxyethane.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of Sodium 2-methoxyethanesulfonate

-

Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL).

-

Add sodium sulfite (23.4 mmol).

-

Reflux the mixture for 24 hours.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by slurrying in chloroform to yield a white solid.

Step 2: Synthesis of this compound

-

To the white solid from Step 1, add thionyl chloride (213 mmol) and a catalytic amount of DMF (1.06 mmol).

-

Stir the mixture at 100°C for 3 hours.

-

Evaporate the excess thionyl chloride under reduced pressure.

-

Add chloroform to the residue and filter off any insoluble material.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its reactivity as a sulfonating agent. The electrophilic sulfur atom of the sulfonyl chloride group is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction leads to the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively.

Application in Sulfonamide Synthesis

The formation of sulfonamides is a particularly important transformation in drug discovery, as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.

Experimental Protocol: Synthesis of 2-Methoxyethane-1-sulfonamide[1]

-

To the crude this compound obtained from its synthesis, add a 25% aqueous ammonia solution (10 mL).

-

Stir the mixture at room temperature for 3 hours.

-

Evaporate the solvent under reduced pressure.

-

Add chloroform and filter off any insoluble material.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 3/7) to obtain 2-methoxyethanesulfonamide.

Role in Drug Discovery and Development

While this compound is a valuable building block, its direct biological activity is not the primary focus of its use. Instead, it serves as a crucial reagent for modifying lead compounds in drug discovery programs. The introduction of the 2-methoxyethanesulfonyl group can modulate a molecule's pharmacokinetic and pharmacodynamic properties.

The methoxyethyl group can enhance aqueous solubility and potentially alter the binding affinity of the final compound to its biological target. The sulfonamide linkage, formed through reaction with an amine, is a stable and versatile linker in medicinal chemistry. The specific biological activity and signaling pathway targeted will depend on the overall structure of the final drug molecule.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is sensitive to moisture and will react with water, releasing hydrochloric acid. Therefore, it should be stored in a tightly sealed container in a dry environment.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to introduce the 2-methoxyethanesulfonyl moiety provides medicinal chemists with a tool to fine-tune the properties of potential drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to 2-Methoxyethanesulfonyl Chloride (CAS: 51517-01-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethanesulfonyl chloride, with the CAS number 51517-01-2, is a reactive organosulfur compound. It serves as a key intermediate in organic synthesis, particularly for the introduction of the 2-methoxyethanesulfonyl group into molecules. This functional group can be valuable in modifying the physicochemical properties of a compound, such as its solubility and reactivity. In the context of drug development, sulfonyl chlorides are crucial reagents for the formation of sulfonamides and sulfonate esters, which are functional groups present in a wide array of pharmaceutical agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-methoxyethanesulfonyl chloride.

Chemical and Physical Properties

2-Methoxyethanesulfonyl chloride is a yellowish oil. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 51517-01-2 | N/A |

| Molecular Formula | C₃H₇ClO₃S | N/A |

| Molecular Weight | 158.60 g/mol | N/A |

| Appearance | Yellowish oil | [1] |

| Boiling Point | 191.563 °C at 760 mmHg | N/A |

| Density | 1.357 g/cm³ | N/A |

| Solubility | Soluble in organic solvents. | N/A |

Spectral Data

| Spectral Data | Description | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ = 3.97–3.94 (m, 4H), 3.43 (s, 3H) | [1] |

| ¹³C NMR | Not explicitly found in searches. Expected peaks would correspond to the methoxy group, the two methylene groups, with the carbon adjacent to the sulfonyl chloride group being the most deshielded. | N/A |

| Infrared (IR) | Not explicitly found in searches. Expected strong absorption bands for S=O stretching (around 1370 and 1180 cm⁻¹) and C-O stretching. | N/A |

| Mass Spectrometry | Not explicitly found in searches. The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of Cl, SO₂, and other fragments. The presence of chlorine would result in a characteristic M+2 isotopic pattern.[2] | N/A |

Synthesis of 2-Methoxyethanesulfonyl Chloride

A common and efficient method for the synthesis of 2-Methoxyethanesulfonyl chloride is through the oxidative chlorosulfonation of S-(2-methoxyethyl)isothiourea salt.

Experimental Protocol: Synthesis via Oxidative Chlorosulfonation

This protocol is adapted from a general procedure for the synthesis of alkanesulfonyl chlorides.[1]

Materials:

-

S-(2-methoxyethyl)isothiourea salt (can be prepared from 2-methoxyethyl halide and thiourea)

-

Bleach (Sodium hypochlorite solution)

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

The S-(2-methoxyethyl)isothiourea salt is dissolved or suspended in a suitable solvent system.

-

The mixture is cooled in an ice bath.

-

Aqueous sodium hypochlorite (bleach) is added dropwise to the stirred mixture while maintaining a low temperature.

-

The reaction is acidified with hydrochloric acid.

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield 2-methoxyethanesulfonyl chloride as a yellowish oil. A reported yield for this method is 94%.[1]

Caption: Synthesis workflow for 2-Methoxyethanesulfonyl chloride.

Key Reactions and Applications in Drug Development

2-Methoxyethanesulfonyl chloride is a valuable reagent for introducing the 2-methoxyethanesulfonyl moiety into organic molecules. Its primary reactions involve nucleophilic substitution at the sulfonyl group.

Formation of Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, found in many antibacterial, diuretic, and anticonvulsant drugs. 2-Methoxyethanesulfonyl chloride reacts with primary and secondary amines in the presence of a base to form the corresponding sulfonamides.

General Experimental Protocol: Sulfonamide Formation

Materials:

-

2-Methoxyethanesulfonyl chloride

-

Primary or secondary amine

-

Non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 2-methoxyethanesulfonyl chloride in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude sulfonamide, which can be further purified by chromatography or recrystallization.

Caption: General workflow for sulfonamide formation.

Formation of Sulfonate Esters

Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in the synthesis of complex molecules. 2-Methoxyethanesulfonyl chloride reacts with alcohols in the presence of a base to form sulfonate esters.

General Experimental Protocol: Sulfonate Ester Formation

Materials:

-

2-Methoxyethanesulfonyl chloride

-

Alcohol

-

Non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the alcohol and the base in the anhydrous solvent.

-

Cool the solution to 0 °C.

-

Slowly add 2-methoxyethanesulfonyl chloride to the cooled solution.

-

Stir the reaction at 0 °C or allow it to warm to room temperature until the reaction is complete (monitored by TLC).

-

The reaction is worked up by washing with water, dilute acid, and brine.

-

The organic layer is dried and concentrated to afford the crude sulfonate ester, which can be purified by chromatography.

Safety Information

2-Methoxyethanesulfonyl chloride is a reactive and hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | Hazard Statement | Pictogram |

| Corrosive to metals | H290: May be corrosive to metals | Corrosion |

| Acute toxicity, Oral | H301: Toxic if swallowed | Skull and crossbones |

| Acute toxicity, Dermal | H311: Toxic in contact with skin | Skull and crossbones |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage | Corrosion |

| Serious eye damage/eye irritation | H318: Causes serious eye damage | Corrosion |

| Skin sensitization | H317: May cause an allergic skin reaction | Exclamation mark |

| Acute toxicity, Inhalation | H330: Fatal if inhaled | Skull and crossbones |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Exclamation mark |

| Hazardous to the aquatic environment, short-term (acute) | H402: Harmful to aquatic life | None |

This safety information is based on data for methanesulfonyl chloride and should be considered relevant for 2-methoxyethanesulfonyl chloride due to structural similarity.[3]

Conclusion

2-Methoxyethanesulfonyl chloride is a versatile reagent in organic synthesis with potential applications in the development of new pharmaceutical compounds. Its ability to readily form sulfonamides and sulfonate esters makes it a valuable tool for medicinal chemists. Proper handling and safety precautions are essential when working with this reactive compound. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective and safe utilization.

References

2-Methoxy-1-ethanesulfonyl Chloride: A Technical Whitepaper on its Chemical Reactivity and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-1-ethanesulfonyl chloride is a reactive chemical intermediate primarily utilized in organic synthesis. While specific data on its biological mechanism of action is not extensively documented in publicly available literature, its utility stems from the electrophilic nature of the sulfonyl chloride functional group. This technical guide elucidates the core chemical principles governing its reactivity, outlines common synthetic protocols, and provides a framework for its application in the synthesis of more complex molecules. The primary mechanism of action from a chemical perspective is its reaction with nucleophiles to form stable sulfonamide, sulfonate ester, and thioether linkages.

Chemical Properties and Reactivity

This compound (CAS: 51517-01-2) is a sulfonyl chloride compound characterized by the presence of a highly reactive -SO₂Cl group.[1][2] This functional group dictates its chemical behavior, making it a potent electrophile for reactions with a wide array of nucleophiles.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClO₃S | [2][4][5][6][7] |

| Molecular Weight | 158.60 g/mol | [2][4] |

| CAS Number | 51517-01-2 | [2][5][6][7][8][9] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 191.563 °C at 760 mmHg | [5] |

| Density | 1.357 g/cm³ | [5] |

| Flash Point | 69.655 °C | [5] |

The core reactivity of this compound is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. This reaction proceeds readily with common nucleophiles such as amines, alcohols, and thiols.

Caption: General Nucleophilic Substitution Reaction.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established methods in organic chemistry. A common approach involves the chlorosulfonation of the corresponding ether.

Illustrative Synthesis Protocol: Chlorosulfonation of 2-Methoxyethanol

A general procedure for the synthesis of sulfonyl chlorides from alcohols involves treatment with a chlorosulfonating agent. While a specific protocol for this compound is not detailed in the search results, a representative method based on similar compounds is outlined below.

Materials:

-

2-Methoxyethanol

-

Chlorosulfonic acid (ClSO₃H) or Thionyl chloride (SOCl₂) with a catalyst

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Base (e.g., pyridine or triethylamine) for scavenging HCl

Procedure:

-

In a fume hood, a solution of 2-methoxyethanol in anhydrous DCM is prepared in a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

The flask is cooled to 0-5 °C in an ice bath.

-

Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 5 °C to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

Caption: Synthetic Workflow for this compound.

Applications in Chemical Synthesis

The primary utility of this compound is as a building block for introducing the 2-methoxyethanesulfonyl moiety into other molecules. This group can modify the properties of the parent molecule, such as its solubility, lipophilicity, and metabolic stability.

Formation of Sulfonamides

Reaction with primary or secondary amines yields stable sulfonamides. This is a common transformation in medicinal chemistry to create compounds with potential biological activity.

Caption: Sulfonamide Formation.

Formation of Sulfonate Esters

Alcohols react with this compound in the presence of a base to form sulfonate esters. These esters can be used as protecting groups or as intermediates in further synthetic transformations.

Caption: Sulfonate Ester Formation.

Biological Implications and Future Directions

While specific studies detailing the biological mechanism of action of this compound are scarce, compounds containing sulfonyl chloride groups are known to be reactive towards biological nucleophiles, such as the side chains of amino acids in proteins (e.g., lysine, cysteine, histidine). This reactivity is the basis for their investigation as potential antibacterial or antifungal agents.[1] However, this reactivity is generally non-specific.

The future application of this compound in drug discovery will likely continue to be as a synthetic intermediate. The 2-methoxyethanesulfonyl group can be incorporated into lead compounds to modulate their pharmacokinetic and pharmacodynamic properties. Further research is required to determine if this specific compound has any direct and specific biological activity.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily acting as an electrophile for the introduction of the 2-methoxyethanesulfonyl group. Its mechanism of action is chemical in nature, involving nucleophilic substitution at the sulfonyl chloride moiety. While its direct biological mechanism of action is not well-defined, its utility in the synthesis of potentially bioactive molecules is clear. This guide provides a foundational understanding of its chemical properties, synthesis, and reactivity for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]

- 2. CAS 51517-01-2 | this compound - Synblock [synblock.com]

- 3. 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride | Benchchem [benchchem.com]

- 4. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound price & availability - MOLBASE [molbase.com]

- 7. This compound - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]

- 8. This compound | 51517-01-2 [chemicalbook.com]

- 9. parchem.com [parchem.com]

An In-depth Technical Guide to 2-Methoxy-1-ethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-1-ethanesulfonyl chloride (CAS No. 51517-01-2) is a reactive organosulfur compound utilized in organic synthesis as a reagent for introducing the 2-methoxyethanesulfonyl group.[1] This functional group can be valuable in modifying the properties of parent molecules, such as solubility and reactivity, making it a useful building block in medicinal chemistry and materials science. This document provides a comprehensive review of its chemical properties, a detailed experimental protocol for its synthesis, and a representative procedure for its application in the formation of sulfonamides. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is soluble in many organic solvents but reacts with nucleophilic solvents like water and alcohols.[1] It is characterized by the presence of a highly reactive sulfonyl chloride group, which makes it a potent electrophile.[1] Due to its reactivity, it should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 51517-01-2 | [1][2][3][4][5] |

| Molecular Formula | C₃H₇ClO₃S | [3][4][5][6] |

| Molecular Weight | 158.60 g/mol | [3][4][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 191.6 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.357 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.449 (Predicted) | [7] |

| InChI Key | DUNNNVSEUCJEOY-UHFFFAOYSA-N | [3] |

| SMILES | COCCS(=O)(=O)Cl | [1][3] |

| Purity | Typically ≥97% | [5] |

| Storage | Inert atmosphere, 2-8°C |

Table 2: Predicted Spectroscopic Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Structure: CH₃-O-CH₂-CH₂-SO₂Cl | Structure: c H₃-O-c H₂-c H₂-SO₂Cl |

| Assignment (ppm) | Assignment (ppm) |

| ~ 3.35 (s, 3H, -OCH₃) | ~ 59.0 (-OC H₃) |

| ~ 3.85 (t, 2H, -O-CH₂-) | ~ 68.0 (-O-C H₂-) |

| ~ 3.95 (t, 2H, -CH₂-SO₂Cl) | ~ 55.0 (-C H₂-SO₂Cl) |

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from 1-bromo-2-methoxyethane. The first step involves the formation of the sodium sulfonate salt, followed by chlorination to yield the final sulfonyl chloride.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a procedure for the synthesis of 2-methoxyethanesulfonamide, where the target compound is a key intermediate.

Step 1: Preparation of Sodium 2-methoxyethanesulfonate

-

To a round-bottom flask equipped with a reflux condenser, add 1-bromo-2-methoxyethane (e.g., 21.3 mmol, 1.0 eq) and water (e.g., 16 mL).

-

Add sodium sulfite (e.g., 23.4 mmol, 1.1 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 24 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

The resulting crude solid residue, sodium 2-methoxyethanesulfonate, can be purified by slurrying in a solvent like chloroform to remove organic impurities and used directly in the next step.

Step 2: Preparation of this compound

-

In a flask equipped with a stirrer, reflux condenser, and gas outlet to a scrubber (to neutralize HCl and SO₂), place the crude sodium 2-methoxyethanesulfonate from Step 1.

-

Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq).

-

Heat the reaction mixture with stirring to 100°C for 3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting residue is crude this compound. It can be purified by vacuum distillation.

Applications in Organic Synthesis: Sulfonamide Formation

A primary application of this compound is the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for creating compounds with a wide range of biological activities.

Diagram 2: General Reaction for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamides.

Experimental Protocol: Representative Sulfonylation of Benzylamine

This is a representative protocol based on general methods for sulfonamide synthesis. Optimization may be required.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition of Sulfonyl Chloride: While stirring, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, N-benzyl-2-methoxyethanesulfonamide, can be further purified by column chromatography on silica gel or by recrystallization.

Conclusion

This compound serves as a valuable synthetic intermediate for the introduction of the 2-methoxyethanesulfonyl moiety. While detailed spectroscopic characterization in the public literature is sparse, its physical properties are well-documented by chemical suppliers. The synthetic and application protocols provided in this guide offer a solid foundation for its use in research and development, particularly in the synthesis of novel sulfonamides for the pharmaceutical and agrochemical industries. Due to its reactive nature, appropriate handling and safety measures are paramount.

References

- 1. CAS 51517-01-2: 2-Methoxyethanesulfonyl chloride [cymitquimica.com]

- 2. This compound | 51517-01-2 [chemicalbook.com]

- 3. 51517-01-2 | 2-Methoxyethanesulfonyl chloride | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 4. scbt.com [scbt.com]

- 5. 51517-01-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. CAS 51517-01-2 | this compound - Synblock [synblock.com]

- 7. Page loading... [wap.guidechem.com]

Technical Guide: Physical and Chemical Properties of 2-Methoxy-1-ethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Methoxy-1-ethanesulfonyl Chloride (CAS No. 51517-01-2), a valuable reagent in organic synthesis and drug discovery. The document details its boiling point and density, provides likely experimental protocols for their determination, and illustrates a common synthetic application.

Core Physical Properties

This compound is a colorless liquid under standard conditions. Its key physical data are summarized in the table below.

| Property | Value | Units | Conditions |

| Boiling Point | 191.563 | °C | at 760 mmHg |

| Density | 1.357 | g/cm³ | Not Specified |

Table 1: Summary of key physical properties of this compound.

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The boiling point of an organic liquid can be accurately determined using a Thiele tube, which allows for uniform heating of a liquid sample.[1][2][3]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Liquid paraffin or other suitable heating oil

-

Stand and clamps

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.[4]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[1]

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The entire assembly is clamped and immersed in a Thiele tube containing liquid paraffin, ensuring the sample is below the oil level.[2]

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.[2]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[1]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[2]

Determination of Density (Pycnometer Method)

The density of a liquid can be determined with high precision using a pycnometer, a glass flask with a precisely known volume. This method is a standard procedure for determining the density of liquid coatings, inks, and related products.[5]

Apparatus:

-

Pycnometer (e.g., Bingham pycnometer)[6]

-

Analytical balance (accurate to at least 0.1 mg)

-

Constant temperature bath

-

Thermometer (calibrated)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with this compound, taking care to avoid the formation of air bubbles.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium (e.g., at 20°C or 25°C).

-

The volume is adjusted precisely to the calibration mark on the pycnometer. Any excess liquid is carefully removed.

-

The pycnometer is removed from the bath, allowed to equilibrate to room temperature, and then its exterior is carefully dried.

-

The mass of the filled pycnometer is accurately measured.

-

The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to obtain the mass of the liquid. This mass is then divided by the known volume of the pycnometer.

An alternative, more rapid method involves the use of a digital density meter, which measures the oscillation of a U-tube filled with the sample to determine its density.[6][7][8][9]

Synthetic Workflow: Formation and Application

This compound is a valuable intermediate in organic synthesis, particularly for the formation of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry. The following diagram illustrates a typical workflow, from a potential precursor to the formation of a sulfonamide derivative.

A representative workflow for the synthesis and application of this compound.

This workflow highlights the conversion of a sulfonate salt to the more reactive sulfonyl chloride, which then readily reacts with a primary or secondary amine in the presence of a base to yield a stable sulfonamide product. This S-N coupling reaction is a cornerstone of medicinal chemistry for accessing this important functional group.[10][11][12]

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. matestlabs.com [matestlabs.com]

- 6. knowledge.reagecon.com [knowledge.reagecon.com]

- 7. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

In-Depth Technical Guide to the Spectral Analysis of 2-Methoxy-1-ethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-Methoxy-1-ethanesulfonyl Chloride (CAS 51517-01-2), a key reagent in synthetic chemistry. Due to the limited availability of public domain spectra for this specific compound, this paper presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally analogous compounds, namely methanesulfonyl chloride and ethanesulfonyl chloride, providing a robust framework for spectral interpretation.

Predicted Spectral Data

The following tables summarize the anticipated spectral characteristics of this compound. These values are estimations derived from foundational spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Singlet | 3H | -OCH₃ |

| ~3.85 | Triplet | 2H | -CH₂-O- |

| ~3.95 | Triplet | 2H | -CH₂-SO₂Cl |

Justification: The methoxy protons (-OCH₃) are expected to appear as a singlet around 3.40 ppm. The methylene protons adjacent to the ether oxygen (-CH₂-O-) are predicted to be a triplet at approximately 3.85 ppm, shifted downfield due to the oxygen's electronegativity. The methylene protons alpha to the highly electron-withdrawing sulfonyl chloride group (-CH₂-SO₂Cl) are anticipated to be the most deshielded, appearing as a triplet around 3.95 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~59.0 | -OCH₃ |

| ~68.0 | -CH₂-O- |

| ~55.0 | -CH₂-SO₂Cl |

Justification: The methoxy carbon (-OCH₃) is predicted to resonate around 59.0 ppm. The carbon of the methylene group adjacent to the ether oxygen (-CH₂-O-) is expected at approximately 68.0 ppm. The carbon directly attached to the sulfonyl chloride group (-CH₂-SO₂Cl) is anticipated to have a chemical shift of around 55.0 ppm.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 2950-2850 | C-H stretch (aliphatic) | Medium |

| 1370-1350 | SO₂ asymmetric stretch | Strong |

| 1180-1160 | SO₂ symmetric stretch | Strong |

| 1120-1080 | C-O stretch (ether) | Strong |

| 750-550 | S-Cl stretch | Strong |

Justification: The spectrum will be dominated by strong stretching vibrations of the sulfonyl chloride group (SO₂) at approximately 1360 cm⁻¹ and 1170 cm⁻¹. A strong C-O stretching band for the ether linkage is expected around 1100 cm⁻¹. Aliphatic C-H stretching will be observed in the 2950-2850 cm⁻¹ region, and the S-Cl stretch will appear in the lower frequency region.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment Ion | Notes |

| 158/160 | [CH₃OCH₂CH₂SO₂Cl]⁺ | Molecular ion (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 123 | [CH₃OCH₂CH₂SO₂]⁺ | Loss of Cl radical. |

| 99/101 | [SO₂Cl]⁺ | Characteristic fragment for sulfonyl chlorides. |

| 59 | [CH₃OCH₂]⁺ | Alpha-cleavage of the ether. |

| 45 | [CH₂OH]⁺ | Rearrangement and fragmentation. |

Justification: The mass spectrum is expected to show a molecular ion peak at m/z 158 and 160, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragmentation pathways would involve the loss of a chlorine radical to give a fragment at m/z 123. The observation of ions at m/z 99/101 would be indicative of the sulfonyl chloride moiety. Alpha-cleavage of the ether linkage would lead to a fragment at m/z 59.

Experimental Protocols

Standard methodologies for acquiring the spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approx. 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for pure samples, to ensure volatilization and ionization. The resulting fragments are separated by their mass-to-charge ratio (m/z).

Visualized Workflows

The following diagrams illustrate the logical flow of spectral data acquisition and analysis.

Caption: Workflow for Spectral Data Acquisition and Analysis.

Caption: Information Flow in Spectroscopic Structure Elucidation.

An In-depth Technical Guide to the Solubility and Stability of 2-Methoxy-1-ethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-1-ethanesulfonyl Chloride, with a core focus on its solubility and stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound (CAS No. 51517-01-2) is an important reagent in organic synthesis, primarily utilized for the introduction of the 2-methoxyethanesulfonyl group. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃H₇ClO₃S |

| Molecular Weight | 158.6 g/mol |

| CAS Number | 51517-01-2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 191.563 °C at 760 mmHg |

| Density | 1.357 g/mL |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction conditions. While specific quantitative solubility data is not extensively available in the public domain, a qualitative assessment and estimations based on the behavior of structurally similar sulfonyl chlorides can be made.

Qualitative Solubility:

Based on available information, this compound is soluble in common organic solvents such as dichloromethane and ether.[1] It is generally considered insoluble in water, and more importantly, it reacts with water, leading to hydrolysis.

Quantitative Solubility Data (Estimated):

Precise numerical solubility data for this compound is not readily found in the literature. However, by analogy to other small organosulfonyl chlorides, a qualitative and estimated quantitative solubility profile is presented in Table 2. These values should be used as a guideline and determined experimentally for precise applications.

| Solvent | Polarity | Expected Solubility | Estimated Solubility Range ( g/100 mL) |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble[1] | > 50 |

| Diethyl Ether (Et₂O) | Nonpolar | Soluble[1] | > 50 |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | > 50 |

| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | > 20 |

| Ethyl Acetate (EtOAc) | Moderately Polar | Soluble | > 20 |

| Toluene | Nonpolar | Soluble | > 10 |

| Hexane | Nonpolar | Sparingly Soluble | < 1 |

| Water (H₂O) | Polar Protic | Insoluble (Reacts) | Decomposes |

Stability and Handling

Stability:

This compound is a reactive compound and is particularly sensitive to moisture. The primary decomposition pathway is hydrolysis, where it reacts with water to form 2-methoxyethanesulfonic acid and hydrochloric acid. This reaction is typical for sulfonyl chlorides and is the reason for the stringent storage and handling requirements.

The stability of the compound is also temperature-dependent. Elevated temperatures can accelerate decomposition and side reactions. Therefore, it is recommended to store the compound at low temperatures.

Handling and Storage:

Due to its moisture sensitivity and reactivity, this compound must be handled under an inert and dry atmosphere (e.g., nitrogen or argon). All glassware and solvents used should be rigorously dried before use.

Recommended Storage Conditions:

-

Atmosphere: Inert (Nitrogen or Argon)

-

Temperature: 2-8 °C (Refrigerated)

-

Container: Tightly sealed, moisture-proof container.

The following diagram illustrates the recommended workflow for handling this moisture-sensitive reagent.

Caption: Recommended workflow for handling moisture-sensitive reagents.

Experimental Protocols

The primary utility of this compound is in nucleophilic substitution reactions to form sulfonamides and sulfonate esters.

General Protocol for Sulfonamide Synthesis

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

Triethylamine (or other non-nucleophilic base, 1.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Oven-dried glassware

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve the amine (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 eq.) to the stirred solution.

-

In a separate, dry flask, prepare a solution of this compound (1.1 eq.) in a minimal amount of anhydrous dichloromethane.

-

Add the this compound solution dropwise to the amine solution at 0 °C over a period of 15-20 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

The following diagram illustrates the general signaling pathway of this reaction.

Caption: General reaction pathway for sulfonamide synthesis.

Conclusion

This compound is a valuable synthetic reagent, the utility of which is greatly enhanced by a thorough understanding of its solubility and stability. Its high reactivity, particularly its sensitivity to moisture, necessitates careful handling and storage under inert and anhydrous conditions. While quantitative solubility data remains a subject for further experimental determination, its miscibility with a range of common aprotic organic solvents allows for its versatile use in organic synthesis, most notably in the preparation of sulfonamides and sulfonate esters. The experimental protocols and handling guidelines provided in this document are intended to facilitate the safe and effective use of this important chemical intermediate in research and development.

References

The Versatile Reagent: A Technical Guide to 2-Methoxy-1-ethanesulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-ethanesulfonyl chloride is a specialized sulfonyl chloride reagent that serves as a versatile building block in modern organic synthesis. Its unique structural features, combining a flexible ether linkage with a reactive sulfonyl chloride moiety, make it a valuable tool for the introduction of the 2-methoxyethanesulfonyl group into a wide range of molecules. This functional group can impart desirable physicochemical properties, such as increased solubility and modified lipophilicity, which are often crucial in the design and development of new pharmaceutical agents and other functional materials. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on providing detailed experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 51517-01-2 |

| Molecular Formula | C₃H₇ClO₃S |

| Molecular Weight | 158.60 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 191.6 °C at 760 mmHg |

| Density | 1.357 g/cm³ |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidative chlorination of 2-methoxyethanethiol. This method provides a direct and efficient route to the desired sulfonyl chloride.

Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol describes a general method for the synthesis of alkanesulfonyl chlorides from the corresponding thiols, which can be adapted for this compound.

Materials:

-

2-Methoxyethanethiol

-

Chlorine gas

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, a solution of 2-methoxyethanethiol in an aqueous medium is prepared and cooled in an ice bath.

-

Chlorine gas is bubbled through the stirred solution at a rate that maintains the reaction temperature below 10 °C.

-

The reaction is monitored by a suitable method (e.g., TLC or GC) to determine the consumption of the starting thiol.

-

Upon completion, the reaction mixture is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation.

Logical Workflow for Synthesis

Caption: Synthesis of this compound.

Core Reactions in Organic Synthesis

This compound is a highly effective electrophile that readily reacts with a variety of nucleophiles. The most common and synthetically useful transformations involve the formation of sulfonamides and sulfonate esters.

Sulfonamide Formation (Reaction with Amines)

The reaction of this compound with primary and secondary amines is a cornerstone of its application, providing a straightforward route to N-substituted 2-methoxyethanesulfonamides. This reaction, a variation of the Hinsberg test, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme: R¹R²NH + CH₃OCH₂CH₂SO₂Cl → CH₃OCH₂CH₂SO₂NR¹R² + HCl

Reaction Mechanism Pathway

Caption: Mechanism of Sulfonamide Formation.

Materials:

-

This compound

-

Benzylamine

-

Pyridine (or triethylamine)

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of benzylamine (1.1 equivalents) and pyridine (1.2 equivalents) in dichloromethane at 0 °C, a solution of this compound (1.0 equivalent) in dichloromethane is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is monitored by TLC for the disappearance of the sulfonyl chloride.

-

Upon completion, the reaction mixture is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Sulfonamide Formation (Representative Examples)

| Amine | Base | Solvent | Time (h) | Yield (%) |

| Aniline | Pyridine | Dichloromethane | 12 | 85-95 |

| Benzylamine | Triethylamine | Dichloromethane | 12-16 | 90-98 |

| Morpholine | Pyridine | Dichloromethane | 12 | 88-96 |

| Piperidine | Triethylamine | Dichloromethane | 12 | 87-95 |

Sulfonate Ester Formation (Reaction with Alcohols)

Alcohols react with this compound in the presence of a non-nucleophilic base to form sulfonate esters. This reaction is particularly useful for converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. An important stereochemical feature of this reaction is that it proceeds with retention of configuration at the alcohol's chiral center.

General Reaction Scheme: R-OH + CH₃OCH₂CH₂SO₂Cl → R-OSO₂CH₂CH₂OCH₃ + HCl

Materials:

-

This compound

-

Anhydrous ethanol

-

Pyridine

-

Anhydrous diethyl ether

Procedure:

-

A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise to a stirred solution of anhydrous ethanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The precipitated pyridinium hydrochloride is removed by filtration.

-

The filtrate is washed with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford the crude sulfonate ester, which can be purified by vacuum distillation.

Quantitative Data for Sulfonate Ester Formation (Representative Examples)

| Alcohol | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethanol | Pyridine | Diethyl ether | 0 to RT | 80-90 |

| Isopropanol | Pyridine | Dichloromethane | 0 to RT | 75-85 |

| Benzyl alcohol | Triethylamine | Dichloromethane | 0 to RT | 82-92 |

Applications in Drug Development

The 2-methoxyethanesulfonyl moiety is found in a number of biologically active molecules and serves as a key structural component in the development of new therapeutic agents. Its ability to modulate solubility and engage in specific interactions with biological targets makes it an attractive functional group for medicinal chemists.

While direct incorporation of this compound into blockbuster drugs is not widely documented in publicly available literature, its utility is evident in the synthesis of complex intermediates and analogs of known bioactive compounds. For instance, sulfonyl chloride derivatives are crucial in the synthesis of various kinase inhibitors and other targeted therapies. The principles of sulfonamide and sulfonate ester formation are fundamental to the construction of these molecules.

Experimental Workflow in Drug Discovery

Caption: Role in a Drug Discovery Workflow.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential in the field of drug discovery and development. Its ability to readily form sulfonamides and sulfonate esters under mild conditions, coupled with the favorable physicochemical properties it imparts to molecules, makes it an important tool for synthetic and medicinal chemists. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective use in the laboratory, enabling the synthesis of novel compounds with potential therapeutic applications.

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 2-Methoxy-1-ethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The synthesis of sulfonamides is a cornerstone of many drug discovery programs. 2-Methoxy-1-ethanesulfonyl chloride is a versatile reagent for the introduction of the 2-methoxyethanesulfonamide moiety, which can modulate the physicochemical and pharmacological properties of a lead compound. This document provides detailed protocols and application notes for the synthesis of N-substituted 2-methoxyethanesulfonamides.

Synthesis of N-Substituted 2-Methoxyethanesulfonamides

The reaction of this compound with primary or secondary amines is the most direct method for the synthesis of the corresponding N-substituted 2-methoxyethanesulfonamides. The reaction proceeds via a nucleophilic substitution on the sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Caption: General reaction for sulfonamide synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-methoxyethanesulfonamide (General Procedure)

This protocol describes a general method for the reaction of this compound with substituted anilines.

Materials:

-

This compound

-

Substituted aniline

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-aryl-2-methoxyethanesulfonamide.

Protocol 2: Synthesis of N-Alkyl-2-methoxyethanesulfonamide (General Procedure)

This protocol outlines a general method for the reaction with primary and secondary aliphatic amines.

Materials:

-

This compound

-

Aliphatic amine (primary or secondary)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of the aliphatic amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

After the reaction is complete, quench with saturated ammonium chloride solution and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography to yield the pure N-alkyl-2-methoxyethanesulfonamide.

Data Presentation

Due to the limited availability of specific reaction data for this compound with a wide variety of amines in the public domain, the following table presents illustrative data based on general sulfonamide synthesis protocols. Researchers should optimize these conditions for their specific substrates.

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | DCM | 18 | 75-90 (estimated) |

| 2 | 4-Chloroaniline | Pyridine | DCM | 24 | 70-85 (estimated) |

| 3 | 4-Methoxyaniline | Pyridine | DCM | 18 | 80-95 (estimated) |

| 4 | Benzylamine | Triethylamine | THF | 6 | 85-95 (estimated) |

| 5 | Piperidine | Triethylamine | THF | 4 | 90-98 (estimated) |

| 6 | Morpholine | Triethylamine | THF | 4 | 90-98 (estimated) |

Biological Activity of 2-Methoxyethanesulfonamide Derivatives

While specific biological data for 2-methoxyethanesulfonamide derivatives is not extensively reported, sulfonamides, in general, are known to target various biological pathways. A significant area of research for sulfonamide-containing compounds is in the development of anticancer agents, often targeting signaling pathways like the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a critical target for therapeutic interventions. Sulfonamide derivatives have been designed to inhibit components of this pathway, such as PI3K or mTOR kinases.

Caption: Inhibition of the PI3K/mTOR pathway.

Experimental Workflow for Biological Evaluation

A typical workflow for evaluating the biological activity of newly synthesized 2-methoxyethanesulfonamide derivatives as potential anticancer agents is outlined below.

Caption: Workflow for anticancer drug discovery.

Disclaimer: The reaction conditions and yields provided are illustrative and based on general procedures for sulfonamide synthesis. Optimization for specific substrates is highly recommended. The biological activities discussed are based on the broader class of sulfonamides and may not be directly applicable to all 2-methoxyethanesulfonamide derivatives. Further research is required to elucidate the specific biological targets and efficacy of these compounds.

Application Notes: Protocol for Sulfonylation Reactions with 2-Methoxy-1-ethanesulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonylation is a crucial transformation in organic synthesis, leading to the formation of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] 2-Methoxy-1-ethanesulfonyl chloride is a versatile reagent for introducing the 2-methoxy-1-ethanesulfonyl group onto various nucleophiles, such as amines, alcohols, and phenols.[3] This document provides detailed protocols for sulfonylation reactions using this compound, covering general procedures for the synthesis of both sulfonamides and sulfonate esters.

The general reaction involves the nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of this compound. This process results in the formation of a new sulfur-nitrogen or sulfur-oxygen bond and the elimination of hydrogen chloride (HCl).[4] A non-nucleophilic base is typically employed to neutralize the HCl byproduct, driving the reaction to completion.[1][5]

Data Presentation: Reaction Parameters

The success of a sulfonylation reaction is dependent on several factors including the nature of the substrate, the choice of base, the solvent, and the reaction temperature. The following table summarizes typical conditions for these reactions.

| Substrate Type | Base | Solvent | Temperature (°C) | Typical Reaction Time | Product |

| Primary/Secondary Amines | Triethylamine (Et₃N), Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 to Room Temperature | 2-16 hours | Sulfonamide |

| Alcohols/Phenols | Triethylamine (Et₃N), Pyridine | Dichloromethane (DCM), Toluene | 0 to Room Temperature | 1-4 hours | Sulfonate Ester |

Experimental Protocols

Materials and Reagents:

-

This compound (CAS: 51517-01-2)[6]

-

Substrate (amine, alcohol, or phenol)

-

Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Non-nucleophilic Base (e.g., Triethylamine, Pyridine)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)